![molecular formula C12H16FNO B12082286 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenoxy group substituted with fluorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methylphenol and pyrrolidine.
Formation of the Phenoxy Intermediate: The phenol is first converted to its corresponding phenoxy derivative using a suitable base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Alkylation: The phenoxy intermediate is then alkylated with a suitable alkylating agent, such as chloromethylpyrrolidine, under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSH) in polar solvents.
Major Products
Oxidation: Formation of 2-fluoro-5-methylphenoxyacetone.
Reduction: Formation of 3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine-2-amine.
Substitution: Formation of 3-[(2-methoxy-5-methylphenoxy)methyl]pyrrolidine.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new medications, especially those targeting central nervous system receptors.
Industry
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the pyrrolidine ring contributes to its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Fluoro-4-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Chloro-5-methylphenoxy)methyl]pyrrolidine
- 3-[(2-Fluoro-5-ethylphenoxy)methyl]pyrrolidine
Uniqueness
3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in its applications.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
3-[(2-fluoro-5-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
Clé InChI |
KEDALUFBZFBATL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)OCC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
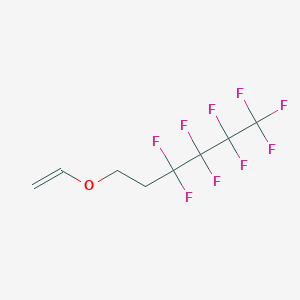
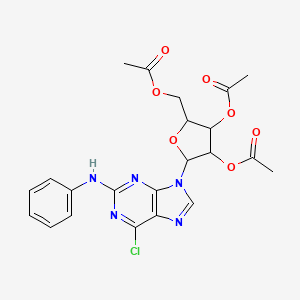
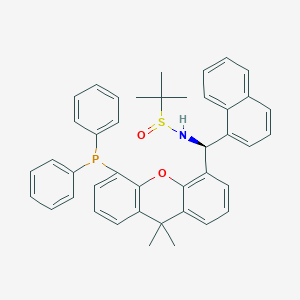
![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
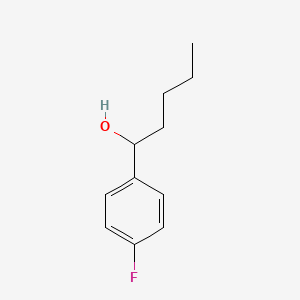
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
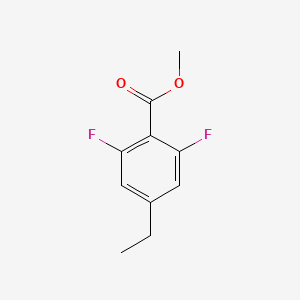
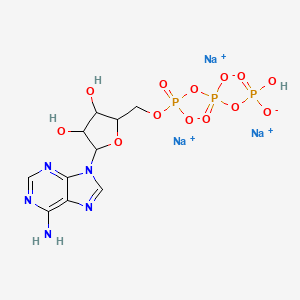
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
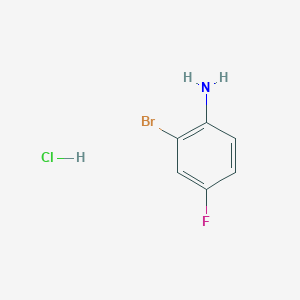
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

